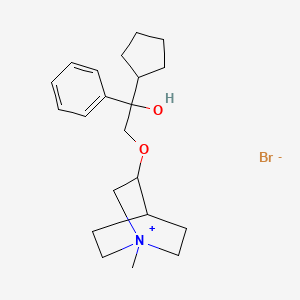

Bencycloquidium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUJEWVKOCYOQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860804-18-8 | |

| Record name | Bencycloquidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860804-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Bencycloquidium Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencycloquidium bromide (BCQB) is a novel and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 and M3 subtypes. This technical guide provides a comprehensive overview of the mechanism of action of BCQB, detailing its interaction with muscarinic receptors. This document synthesizes available quantitative data on its binding affinities and functional potencies, outlines detailed experimental protocols for its characterization, and presents visual representations of the pertinent signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.

Introduction

This compound is a quaternary ammonium compound that has been investigated for its therapeutic potential in conditions characterized by cholinergic overactivity, such as rhinorrhea associated with rhinitis and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is rooted in its ability to selectively block the action of acetylcholine at M1 and M3 muscarinic receptors, thereby mitigating downstream signaling cascades that lead to physiological responses like glandular secretion and smooth muscle contraction[2]. Understanding the precise mechanism of action of BCQB at these receptors is crucial for its continued development and clinical application.

Mechanism of Action at Muscarinic Receptors

BCQB functions as a competitive antagonist at muscarinic receptors. This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, BCQB prevents acetylcholine from binding and initiating the conformational changes necessary for signal transduction. The selectivity of BCQB for M1 and M3 subtypes over the M2 subtype is a key feature of its pharmacological profile, potentially offering a better safety margin by minimizing cardiac side effects associated with M2 receptor blockade[1].

M1 Muscarinic Receptor Antagonism

M1 muscarinic receptors are primarily found in the central nervous system and in exocrine glands. They are coupled to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). BCQB blocks this entire cascade by preventing the initial binding of acetylcholine to the M1 receptor.

M3 Muscarinic Receptor Antagonism

M3 muscarinic receptors are predominantly located on smooth muscle cells and in glandular tissues. Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and their activation leads to the PLC-IP3-DAG signaling pathway[3][4]. This results in smooth muscle contraction and increased glandular secretion. By antagonizing the M3 receptor, BCQB effectively inhibits these responses, which is the basis for its therapeutic use in conditions like COPD (bronchoconstriction) and rhinitis (nasal secretion)[5].

Quantitative Pharmacological Data

The affinity and potency of this compound at muscarinic receptors have been quantified through in vitro studies. The data is summarized in the tables below.

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Cell Line | Radioligand | Reference |

| M1 | 7.86 | 13.8 | CHO | [3H]-N-methylscopolamine | [5] |

| M2 | 7.21 | 61.7 | CHO | [3H]-N-methylscopolamine | [5] |

| M3 | 8.21 | 6.17 | CHO | [3H]-N-methylscopolamine | [5] |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of this compound

| Tissue | Receptor Subtype | pA2 | Agonist | Response Measured | Reference |

| Guinea Pig Trachea | M3 | 8.85 | Methacholine | Contraction | [5] |

| Guinea Pig Ileum | M3 | 8.71 | Methacholine | Contraction | [5] |

| Guinea Pig Urinary Bladder | M3 | 8.57 | Methacholine | Contraction | [5] |

| Guinea Pig Right Atrium | M2 | 8.19 | Methacholine | Bradycardia | [5] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cell membranes expressing human M1, M2, or M3 muscarinic receptors.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound (unlabeled competitor).

-

Atropine (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen CHO cell membranes on ice and resuspend them in the assay buffer. Homogenize the membranes to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]-NMS, and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competition Binding: Cell membranes, [3H]-NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA2) of this compound on isolated guinea pig trachea (M3 receptor-mediated contraction).

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Methacholine (agonist).

-

This compound (antagonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings, approximately 2-3 mm in width.

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal effect is achieved.

-

Antagonist Incubation: Wash the tissues repeatedly to remove the agonist. Then, incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for methacholine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 5 and 6 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 in its absence.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.

Figure 1. M1/M3 muscarinic receptor signaling pathway and the antagonistic action of BCQB.

Figure 2. Generalized experimental workflow for characterizing BCQB.

Conclusion

This compound is a potent and selective competitive antagonist of M1 and M3 muscarinic receptors. Its mechanism of action, characterized by the blockade of the Gq/11-PLC signaling pathway, has been substantiated by quantitative data from both radioligand binding and isolated tissue functional assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of BCQB and other novel muscarinic receptor antagonists. The visual diagrams of the signaling pathways and experimental workflows serve to further elucidate the complex pharmacology of this compound. This comprehensive technical overview underscores the potential of this compound as a targeted therapeutic agent and provides a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Bencycloquidium Bromide: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of the M1 and M3 muscarinic acetylcholine receptors.[1] Developed for the treatment of rhinorrhea associated with allergic and non-allergic rhinitis, this quaternary ammonium salt compound represents a significant advancement in anticholinergic therapy.[1][2] Its high selectivity for M1 and M3 receptors over the M2 subtype suggests a favorable safety profile, particularly concerning cardiovascular adverse events that can be associated with less selective muscarinic antagonists.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and comprehensive preclinical and clinical evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the need for a more effective and safer alternative to existing treatments for rhinorrhea. Ipratropium bromide, a non-selective muscarinic antagonist, has been the standard of care, but its use is associated with a short duration of action and potential cardiovascular side effects due to its blockade of M2 receptors in the heart.[1] BCQB was designed to overcome these limitations through its selective antagonism of M1 and M3 receptors, which are primarily responsible for mucus secretion and smooth muscle contraction in the nasal passages and airways.[1][3] The chemical structure of this compound is 3-(2-cyclopentyl-2-hydroxy-2-phenyl)ethoxy-1-methyl-1-azabicyclo[2.2.2]octane bromide.[1][4]

Chemical Synthesis

The synthesis of this compound involves a multi-step process, as outlined in the patent literature. The core of the synthesis is the formation of the ether linkage between the quinuclidine core and the cyclopentylphenyl ethanol moiety, followed by quaternization of the nitrogen atom.

A likely synthetic route, based on available patent information, is as follows:

-

Synthesis of 2-cyclopentyl-2-hydroxy-2-phenylethanol: This intermediate can be prepared via a Grignard reaction between a cyclopentyl magnesium halide and a suitable benzoyl derivative.

-

Etherification: The hydroxyl group of 3-quinuclidinol is reacted with a reactive derivative of 2-cyclopentyl-2-hydroxy-2-phenylethanol (e.g., a tosylate or halide) in the presence of a base to form the ether linkage.

-

Quaternization: The tertiary amine of the resulting ether is then quaternized using methyl bromide to yield the final product, this compound.

A detailed, step-by-step protocol derived from patent literature is required for precise replication.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M1 and M3 muscarinic receptors.[5][6] In the nasal mucosa, M3 receptor activation on submucosal glands is a primary driver of mucus secretion. By antagonizing these receptors, BCQB effectively reduces rhinorrhea.[3] M1 receptors are also implicated in neurotransmission in parasympathetic ganglia, and their blockade may further contribute to the reduction of nasal secretions.[6] The high selectivity of BCQB for M1 and M3 receptors over M2 receptors is a key feature, as M2 receptors are involved in cardiac regulation, and their blockade can lead to tachycardia.[1]

Caption: Mechanism of this compound at the M3 Receptor.

Preclinical Pharmacology and Efficacy

A series of in vitro and in vivo studies have characterized the pharmacological profile of this compound.

In Vitro Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of BCQB for muscarinic receptor subtypes. The results demonstrated high affinity for M3 and M1 receptors and significantly lower affinity for M2 receptors.

| Receptor Subtype | BCQB pKi |

| M1 | 7.86[7] |

| M2 | 7.21[7] |

| M3 | 8.21[7] |

| Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound. |

In Vivo Animal Models

Guinea Pig Model of Bronchoconstriction: In a model of methacholine-induced bronchoconstriction in guinea pigs, intratracheally administered BCQB provided dose-dependent protection against airway narrowing.[7] This model is crucial for assessing the potential of anticholinergic drugs in respiratory diseases.

Murine Model of Allergic Rhinitis: In an ovalbumin-sensitized mouse model of allergic rhinitis, intranasal administration of BCQB significantly attenuated airway inflammation, hyperresponsiveness, and remodeling.[3] Specifically, BCQB was shown to reduce eosinophil infiltration, mucus production, and collagen deposition in the lung tissue.[3]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans.

Preclinical Pharmacokinetics

Following intranasal administration in rats, BCQB is rapidly absorbed.[8]

Clinical Pharmacokinetics

Phase I studies in healthy Chinese subjects have provided key pharmacokinetic data for intranasal BCQB.[1]

| Parameter | 45 µg Single Dose | 90 µg Single Dose | 180 µg Single Dose | 120 µg Multiple Dose (steady state) |

| Cmax (pg/mL) | 49.0 ± 19.3[1] | 96.6 ± 38.3[1] | 184.0 ± 74.8[1] | 158.3 ± 46.5[9] |

| AUCt (pg·h/mL) | 239.0 ± 89.2[1] | 511.9 ± 189.9[1] | 1029.0 ± 423.8[1] | 733.9 ± 181.5 (AUCτ,ss)[9] |

| tmax (h) | 0.13 (median) | 0.13 (median) | 0.13 (median) | 0.13 (median)[9] |

| t1/2 (h) | 8.5 ± 2.1[1] | 8.3 ± 1.9[1] | 8.8 ± 2.7[1] | 10.3 ± 2.5[9] |

| Table 2: Pharmacokinetic Parameters of Intranasal this compound in Healthy Volunteers. |

BCQB exhibits dose-proportional increases in Cmax and AUC.[1] The steady state is typically reached within 3 days of three-times-daily dosing.[1] The primary route of elimination is hepatic metabolism, with only a small fraction of the drug excreted unchanged in the urine.[10][11]

Safety and Tolerability

Preclinical Toxicology

Subchronic toxicity studies in dogs involving 91-day intranasal administration established a no-observed-adverse-effect level (NOAEL) of 2.5 mg/kg/day.[12] At higher doses, changes in blood glucose, creatinine, and blood urea nitrogen were observed, suggesting that renal function should be monitored during long-term therapy.[12]

Clinical Safety

In Phase I studies with single doses up to 450 µg and multiple doses up to 150 µg three times daily for 15 days, BCQB was found to be safe and well-tolerated in healthy subjects.[1] No serious adverse events were reported, and there were no clinically significant changes in vital signs, ECG, or laboratory parameters.[1] Phase III clinical trials in patients with persistent allergic rhinitis further confirmed the favorable safety profile of BCQB, with an incidence of adverse reactions similar to that of placebo.[13]

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing human M1, M2, or M3 receptors are prepared from transfected cell lines (e.g., CHO cells).

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of BCQB that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: In Vitro Receptor Binding Assay Workflow.

Ovalbumin-Induced Allergic Rhinitis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic rhinitis.

Methodology:

-

Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 0, 7, and 14).

-

Challenge: Following sensitization, mice are challenged intranasally with OVA to induce an allergic response.

-

Treatment: this compound or vehicle is administered intranasally prior to the OVA challenge.

-

Assessment of Symptoms: Nasal symptoms such as sneezing and nasal rubbing are counted for a defined period after the challenge.

-

Bronchoalveolar Lavage (BAL): At the end of the study, BAL fluid is collected to analyze inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.

-

Histology: Nasal and lung tissues are collected for histological examination to assess inflammation, mucus production, and tissue remodeling.

LC-MS/MS Quantification of this compound in Plasma

Objective: To determine the concentration of this compound in plasma samples from pharmacokinetic studies.

Methodology:

-

Sample Preparation: Plasma samples are thawed, and an internal standard is added. The protein is precipitated with an organic solvent (e.g., methanol or acetonitrile).

-

Centrifugation: The samples are centrifuged to pellet the precipitated protein.

-

Extraction: The supernatant is transferred and may be further purified by solid-phase extraction.

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: BCQB and the internal standard are separated on a C18 column with a suitable mobile phase gradient.

-

Mass Spectrometry: The analytes are detected using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) of specific parent-daughter ion transitions.

-

-

Quantification: The concentration of BCQB is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

This compound is a promising new therapeutic agent for the management of rhinorrhea in patients with rhinitis. Its high selectivity for M1 and M3 muscarinic receptors translates into a potent secretolytic effect with a favorable safety profile, particularly with regard to cardiovascular function. The comprehensive preclinical and clinical data generated to date support its continued development and position it as a valuable addition to the therapeutic armamentarium for respiratory diseases. Further research may explore its utility in other conditions characterized by cholinergic hyperreactivity, such as chronic obstructive pulmonary disease.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of this compound Nasal Spray in the Treatment of Moderate-severe Persistent Allergic Rhinitis [ctv.veeva.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. CN101585835A - Preparation method and application of this compound optical isomer and composition of this compound optical isomer - Google Patents [patents.google.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. avmajournals.avma.org [avmajournals.avma.org]

Bencycloquidium Bromide: A Technical Guide for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQBr) is a novel anticholinergic agent that has demonstrated significant potential in preclinical and clinical research for the treatment of respiratory diseases, particularly allergic rhinitis and chronic obstructive pulmonary disease (COPD). As a selective muscarinic M1 and M3 receptor antagonist, BCQBr offers a targeted approach to mitigating the bronchoconstriction, mucus hypersecretion, and airway inflammation that characterize these conditions. This technical guide provides an in-depth overview of the core scientific and technical information related to BCQBr, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a quaternary ammonium salt compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 and M3 subtypes over the M2 subtype.[1][2] In the airways, M3 receptors are predominantly located on the smooth muscle and submucosal glands.[3][4] The binding of acetylcholine to these receptors triggers a signaling cascade that leads to bronchoconstriction and mucus secretion. By blocking these M3 receptors, BCQBr effectively inhibits the action of acetylcholine, resulting in bronchodilation and reduced mucus production.[5] Its lower affinity for M2 receptors is advantageous, as M2 receptors on presynaptic cholinergic nerves inhibit further acetylcholine release; antagonism of M2 receptors could paradoxically increase acetylcholine levels and counteract the desired therapeutic effect.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of this compound at muscarinic receptors, as well as its pharmacokinetic profile in humans.

Table 1: Muscarinic Receptor Binding Affinity of this compound [1]

| Receptor Subtype | Parameter | Value | Species/System |

| M1 | pKi | 7.86 | Chinese Hamster Ovary (CHO) cells |

| M2 | pKi | 7.21 | Chinese Hamster Ovary (CHO) cells |

| M3 | pKi | 8.21 | Chinese Hamster Ovary (CHO) cells |

Table 2: Functional Antagonism of this compound in Guinea Pig Tissues [1]

| Tissue | Agonist | Parameter | Value |

| Trachea | Methacholine | pA2 | 8.85 |

| Ileum | Methacholine | pA2 | 8.71 |

| Urinary Bladder | Methacholine | pA2 | 8.57 |

| Right Atrium | Methacholine | pA2 | 8.19 |

Table 3: Human Pharmacokinetics of Intranasal this compound (Single Dose) [6]

| Dose | Cmax (pg/mL) | Tmax (minutes) | AUC (pg·h/mL) | t1/2 (hours) |

| 45 µg | 135.3 ± 45.6 | 8 | 453.7 ± 158.4 | ~8.5 |

| 90 µg | 250.5 ± 89.7 | 8 | 910.2 ± 321.5 | ~8.5 |

| 180 µg | 512.8 ± 187.4 | 8 | 1856.9 ± 654.3 | ~8.5 |

Signaling Pathway of M3 Receptor Antagonism in Airway Smooth Muscle

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells and the inhibitory effect of this compound.

Caption: M3 Receptor Signaling Pathway and BCQBr Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments that have been used to characterize the efficacy of this compound in animal models of respiratory disease.

Ovalbumin-Induced Allergic Airway Inflammation in Mice[4]

This model is used to simulate the inflammatory and hyperresponsive airway conditions seen in asthma.

Workflow Diagram:

Caption: Workflow for Ovalbumin-Induced Asthma Model.

Protocol:

-

Animals: Male BALB/c mice (6-8 weeks old) are typically used.

-

Sensitization:

-

On days 0, 7, and 14, mice are sensitized by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.

-

-

Challenge and Treatment:

-

From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

-

This compound (at various doses, e.g., 0.1, 0.3, 1 mg/kg) or vehicle is administered via inhalation 30 minutes prior to each OVA challenge.

-

-

Analysis (24 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Mice are anesthetized, tracheostomized, and mechanically ventilated. AHR to increasing concentrations of aerosolized methacholine is measured by recording changes in lung resistance and dynamic compliance.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) are determined.

-

Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the BALF supernatant are measured by ELISA.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory infiltrate, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

-

Cigarette Smoke-Induced Airway Inflammation in Mice[7]

This model is employed to mimic the chronic inflammation observed in COPD.

Workflow Diagram:

Caption: Workflow for Cigarette Smoke-Induced COPD Model.

Protocol:

-

Animals: ICR mice are often used for this model.

-

Cigarette Smoke Exposure:

-

Mice are exposed to whole-body cigarette smoke (e.g., from 10 cigarettes for 1 hour, twice daily) for a period of several weeks (e.g., 4 weeks). Control animals are exposed to room air.

-

-

Treatment:

-

This compound (e.g., at a concentration of 300 µg/mL in saline) or vehicle is administered via nebulization for a set duration (e.g., 30 minutes) daily before the cigarette smoke exposure.

-

-

Analysis (following the final exposure):

-

BALF Analysis: BAL is performed to collect fluid for total and differential inflammatory cell counts (primarily neutrophils and macrophages).

-

Lung Tissue Analysis:

-

Lungs are homogenized to prepare lysates.

-

Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, KC/CXCL1) are measured in the lung homogenates using methods like ELISA or RT-PCR.

-

Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and superoxide dismutase (SOD) activity, a measure of antioxidant defense, are assessed in the lung tissue.

-

-

Conclusion

This compound is a promising selective M1/M3 muscarinic receptor antagonist with a well-defined mechanism of action and demonstrated efficacy in preclinical models of respiratory diseases. Its ability to inhibit bronchoconstriction and airway inflammation provides a strong rationale for its continued development as a therapeutic agent for allergic rhinitis and COPD. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the long-term safety and efficacy of BCQBr in larger patient populations is warranted.

References

- 1. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Bencycloquidium Bromide: A Technical Guide to Early-Phase Research

For Immediate Release

This technical guide provides an in-depth analysis of the early-phase research on Bencycloquidium Bromide (BCQB), a novel selective muscarinic M1 and M3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates preclinical and clinical data to illuminate the therapeutic potential of BCQB in respiratory and allergic diseases. Through a detailed examination of its mechanism of action, pharmacokinetics, and efficacy, this guide serves as a comprehensive resource for understanding the foundational science of this promising compound.

Core Mechanism of Action: Selective Muscarinic Antagonism

This compound is a quaternary ammonium salt compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic efficacy stems from its high selectivity for M1 and M3 receptor subtypes over the M2 receptor.[2][3] This selectivity is crucial as it allows for targeted inhibition of undesirable parasympathetic effects, such as bronchoconstriction and mucus secretion, while minimizing potential cardiovascular side effects associated with M2 receptor blockade.[2][4]

The M1 and M3 receptors are predominantly located on airway smooth muscle and submucosal glands.[5] By blocking the action of acetylcholine at these sites, BCQB effectively inhibits bronchoconstriction and reduces mucus hypersecretion, two key pathological features of allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][5]

Mechanism of Action of this compound (BCQB).

Quantitative Preclinical Data

Receptor Binding Affinity

In vitro competition studies using Chinese hamster ovary (CHO) cells expressing human muscarinic receptors have demonstrated BCQB's high affinity for M1 and M3 receptors. The affinity is expressed as pKi, the negative logarithm of the inhibitory constant (Ki).

| Receptor Subtype | pKi Value |

| M1 | 7.86[4] |

| M2 | 7.21[4] |

| M3 | 8.21[4] |

In Vitro Functional Antagonism

The functional antagonist activity of BCQB was assessed in isolated guinea pig tissues by measuring its ability to inhibit methacholine-induced contractions (trachea, ileum, urinary bladder) and bradycardia (right atrium). The potency is expressed as pA2, the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.

| Tissue | Predominant Receptor | pA2 Value |

| Trachea | M3 | 8.85[4] |

| Ileum | M3 | 8.71[4] |

| Urinary Bladder | M3 | 8.57[4] |

| Right Atrium | M2 | 8.19[4] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of BCQB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Isolated Tissue Assay for Functional Antagonism

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

-

Tissue Preparation: Tissues (e.g., guinea pig trachea, ileum, urinary bladder, right atrium) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., methacholine) is established.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of BCQB.

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value from the rightward shift of the agonist concentration-response curve.

In Vivo Efficacy in Animal Models

Allergic Rhinitis Model

In a rat model of allergic rhinitis, intranasal administration of BCQB was shown to inhibit nasal hypersecretion.[6] This effect is attributed to the blockade of muscarinic receptors on nasal glands, leading to a reduction in mucus production.

Asthma Model

In a murine model of asthma, BCQB demonstrated the ability to attenuate allergic airway inflammation, hyperresponsiveness, and remodeling.[5] Treatment with BCQB resulted in a significant reduction in inflammatory cell infiltration (eosinophils) in the bronchoalveolar lavage fluid, as well as decreased mucus production and collagen deposition in the lung tissue.[5] Furthermore, BCQB was found to suppress the mRNA expression of pro-inflammatory cytokines such as IL-4 and IL-5.[5]

Clinical Research Findings

Pharmacokinetics in Healthy Volunteers

A first-in-human study in healthy Chinese subjects evaluated the pharmacokinetics of intranasally administered BCQB.[3][7]

| Parameter | Single Dose (45-180 µg) | Multiple Dose (120 µg, TID for 5 days) |

| Tmax (median) | 8 minutes[3][7] | Not Reported |

| t1/2 (mean) | 8.5 hours[3] | Unchanged from single dose[7] |

| Cmax and AUC | Increased linearly with dose[3] | Steady state achieved within 3 days[3] |

| Accumulation Ratio (mean) | Not Applicable | 1.26[7] |

Efficacy in Allergic Rhinitis

A phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial involving 720 patients with persistent allergic rhinitis demonstrated the efficacy and safety of BCQB nasal spray.[8]

| Outcome Measure | BCQB Group (90 µ g/nostril , QID) | Placebo Group | P-value |

| Change in VAS for Rhinorrhea | -4.83 ± 2.35[8] | -2.46 ± 2.34[8] | < 0.001[8] |

| % Change in VAS for Rhinorrhea | 72.32%[8] | 31.03%[8] | < 0.001[8] |

BCQB also showed significant improvements in other nasal symptoms, including sneezing, nasal congestion, and itching, compared to placebo.[8]

Safety and Tolerability

Across early-phase clinical trials, this compound has been well-tolerated.[3][7] Adverse events reported were generally mild and transient.[3][7] Importantly, no clinically significant changes in electrocardiogram (ECG) recordings, heart rate, or other vital signs were observed, supporting the favorable cardiovascular safety profile expected from its M2 receptor sparing properties.[2][3]

Conclusion and Future Directions

The early-phase research on this compound has established a strong foundation for its development as a therapeutic agent for allergic rhinitis and potentially other respiratory conditions like COPD. Its selective M1/M3 muscarinic receptor antagonism, favorable pharmacokinetic profile, and demonstrated efficacy and safety in both preclinical models and clinical trials underscore its potential to address unmet medical needs.

Future research should focus on further elucidating its long-term safety and efficacy in larger patient populations, exploring its potential in other respiratory diseases, and investigating combination therapies to enhance its therapeutic benefits. The data presented in this guide provides a robust starting point for these future endeavors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits nasal hypersecretion in a rat model of allergic rhinitis [ouci.dntb.gov.ua]

- 7. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability and Pharmacokinetics of this compound, a Novel Inhaled Anticholinergic Bronchodilator, in Healthy Subjects: Results from Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Bencycloquidium Bromide: A Technical Guide on its Antagonistic Effects on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bencycloquidium bromide (BCQB) is a novel quaternary ammonium salt compound that functions as a potent and selective antagonist of muscarinic M3 receptors.[1][2] This technical guide delineates the mechanism of action, key experimental findings, and pharmacological profile of BCQB concerning its inhibitory effects on smooth muscle contraction. By competitively blocking the action of acetylcholine at M3 receptors, BCQB effectively induces smooth muscle relaxation, particularly in the airways.[3][4] This property positions it as a promising therapeutic candidate for respiratory conditions characterized by bronchoconstriction and smooth muscle hyperreactivity, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][5] This document provides an in-depth analysis of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols to support further research and development.

Mechanism of Action: M3 Receptor Antagonism

The contraction of smooth muscle in various tissues, including the airways, gastrointestinal tract, and urinary bladder, is primarily mediated by the parasympathetic nervous system through the neurotransmitter acetylcholine.[3] Acetylcholine binds to and activates muscarinic receptors on the surface of smooth muscle cells. The M3 subtype is the predominant muscarinic receptor on airway smooth muscle, mediating bronchoconstriction and mucus secretion.[5]

This compound exerts its effect as a competitive antagonist at these muscarinic receptors.[3] It exhibits a high affinity for the M3 receptor, binding to it without initiating the intracellular signaling cascade.[1] By occupying the receptor's binding site, BCQB prevents acetylcholine from binding, thereby inhibiting the downstream signaling that leads to muscle contraction.[3]

A key characteristic of BCQB is its selectivity for M1 and M3 receptors over the M2 receptor subtype.[6] This selectivity is clinically significant, as M2 receptors are prominently located in the heart. Antagonism of cardiac M2 receptors can lead to undesirable cardiovascular side effects, such as tachycardia.[6] By preferentially targeting M3 receptors, BCQB can achieve bronchodilation while minimizing the risk of these cardiac adverse events.[1][6]

Signaling Pathway Interruption

The standard signaling cascade initiated by acetylcholine binding to M3 receptors on smooth muscle cells involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK), which ultimately results in muscle contraction. BCQB interrupts this pathway at the very first step by blocking the receptor itself.

Figure 1. Signaling pathway of M3 receptor-mediated smooth muscle contraction and its inhibition by BCQB.

Quantitative Pharmacological Data

Studies have characterized the binding affinity and functional antagonism of BCQB across different muscarinic receptor subtypes and tissues. The data consistently demonstrate high affinity and potency at the M3 receptor.

| Parameter | Receptor/Tissue | Species | Value | Reference |

| Binding Affinity (pKi) | M3 Receptor (CHO cells) | Chinese Hamster | 8.21 | [1] |

| M2 Receptor (CHO cells) | Chinese Hamster | 7.21 | [1] | |

| M1 Receptor (CHO cells) | Chinese Hamster | 7.86 | [1] | |

| Functional Antagonism (pA₂) | Trachea (Methacholine-induced contraction) | Guinea Pig | 8.85 | [1] |

| Ileum (Methacholine-induced contraction) | Guinea Pig | 8.71 | [1] | |

| Urinary Bladder (Methacholine-induced contraction) | Guinea Pig | 8.57 | [1] | |

| Right Atrium (Methacholine-induced bradycardia) | Guinea Pig | 8.19 | [1] |

Table 1: Summary of this compound's Binding Affinity and Functional Antagonist Potency.

Experimental Protocols and Evidence

The efficacy of BCQB has been validated through a series of in vitro and in vivo experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of BCQB for muscarinic M1, M2, and M3 receptors.

Methodology:

-

Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated via centrifugation.

-

Competition Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine) at a fixed concentration.

-

Increasing concentrations of unlabeled BCQB are added to compete with the radioligand for receptor binding sites.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

-

Data Analysis: Following incubation, bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using liquid scintillation counting. The concentration of BCQB that inhibits 50% of specific radioligand binding (IC₅₀) is calculated. The Ki (inhibition constant) is then derived from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vitro Isolated Tissue Contractility Studies

Objective: To assess the functional antagonist activity of BCQB against agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea, ileum, or urinary bladder is excised and placed in Krebs-Henseleit solution. Smooth muscle strips or rings are prepared.

-

Organ Bath Setup: Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for at least 60 minutes.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., methacholine or carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Tissues are washed and then incubated with a specific concentration of BCQB for a predetermined period (e.g., 30-60 minutes).

-

Post-Antagonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of BCQB.

-

Data Analysis: The rightward shift of the agonist's concentration-response curve caused by BCQB is measured. The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.

Figure 2. Experimental workflow for isolated tissue contractility studies.

In Vivo Bronchoconstriction Models

In vivo studies in guinea pigs have shown that BCQB, administered via inhalation or intratracheally, provides dose-dependent protection against bronchoconstriction induced by methacholine or specific antigens.[1] The onset of action for BCQB is rapid, comparable to ipratropium, though its duration of action is shorter than that of tiotropium.[1]

In Vivo Allergic Airway Inflammation Models

Further studies in ovalbumin-sensitized and challenged mice demonstrated that BCQB not only reduces airway hyperresponsiveness but also attenuates key features of allergic inflammation.[5] Inhalation of BCQB significantly decreased the infiltration of eosinophils into lung tissue and reduced mucus production.[5] It also modulated the expression of inflammatory mediators, suppressing the mRNA levels of eotaxin, IL-4, and IL-5, suggesting an anti-inflammatory role beyond its direct smooth muscle relaxant effects.[5]

Clinical Significance and Therapeutic Potential

The pharmacological profile of BCQB makes it a strong candidate for the treatment of diseases involving reversible airway obstruction. Its primary indications include COPD and certain types of asthma.[1][3] Clinical trials have also explored its use as a nasal spray for managing symptoms of allergic rhinitis, such as rhinorrhea.[7][8] The high selectivity for M3 over M2 receptors suggests a favorable cardiovascular safety profile, which is a critical advantage over less selective anticholinergic agents.[6]

Conclusion

This compound is a highly potent and selective muscarinic M3 receptor antagonist. Through competitive inhibition of acetylcholine at M3 receptors on smooth muscle cells, it effectively blocks the primary pathway leading to bronchoconstriction. Extensive preclinical data, supported by both in vitro and in vivo studies, have established its efficacy in relaxing airway smooth muscle and attenuating airway inflammation and hyperresponsiveness. Its favorable selectivity profile suggests a reduced risk of cardiac side effects. These characteristics underscore the significant potential of this compound as a valuable therapeutic agent in the management of obstructive airway diseases.

References

- 1. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the Anticholinergic Properties of Bencycloquidium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticholinergic properties of Bencycloquidium bromide (BCQB), a selective antagonist of muscarinic M1 and M3 receptors. This document outlines its mechanism of action, receptor binding profile, and functional antagonist activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a quaternary ammonium compound that has been investigated for its therapeutic potential in conditions characterized by smooth muscle hyperactivity, such as overactive bladder and respiratory disorders.[1] Its pharmacological effects are primarily attributed to its ability to competitively block the action of acetylcholine at muscarinic receptors, thereby functioning as an anticholinergic agent. A key feature of BCQB is its selectivity for M1 and M3 receptor subtypes over the M2 subtype, which may offer a favorable side-effect profile, particularly concerning cardiovascular effects.[2]

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion.[1] Its selectivity for M1 and M3 receptors is a crucial aspect of its pharmacological profile. The M3 receptor is predominantly responsible for mediating smooth muscle contraction in various organs, including the bladder and airways.[3] In contrast, the M2 receptor is involved in cardiac function, and its antagonism can lead to tachycardia.[2] Therefore, the M1/M3 selectivity of BCQB suggests a targeted therapeutic action with a reduced risk of cardiac side effects.[2]

Quantitative Pharmacological Data

The anticholinergic properties of this compound have been quantified through various in vitro studies. The following tables summarize its binding affinity for muscarinic receptor subtypes and its functional antagonist potency in different tissues.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | pKi Value |

| M1 | 7.86[4] |

| M2 | 7.21[4] |

| M3 | 8.21[4] |

| pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |

Table 2: Functional Antagonist Potency of this compound

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Trachea | Methacholine | 8.85[4] |

| Guinea Pig Ileum | Methacholine | 8.71[4] |

| Guinea Pig Urinary Bladder | Methacholine | 8.57[4] |

| Guinea Pig Right Atrium | Methacholine | 8.19[4] |

| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[5] |

Key Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticholinergic properties of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

This compound stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg protein per well).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 1 µM atropine.

-

Competitive Binding: 50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]-NMS (at a concentration close to its Kd) to all wells.

-

Add 150 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of BCQB that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay for Antagonist Potency (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound for its antagonist activity on smooth muscle contraction in an isolated organ bath.

Materials:

-

Guinea pig trachea (or other suitable smooth muscle tissue).

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist: Methacholine.

-

This compound stock solution and serial dilutions.

-

Isolated organ bath system with force-displacement transducers and data acquisition software.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

-

Mounting: Suspend the tracheal rings in the organ baths containing PSS, with one end attached to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with PSS changes every 15 minutes.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Control Agonist Concentration-Response Curve (CRC):

-

Add methacholine to the organ bath in a cumulative manner, increasing the concentration in half-log increments once the response to the previous concentration has stabilized.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a pre-determined period (e.g., 30-60 minutes).

-

-

Shifted Agonist CRC: In the continued presence of this compound, repeat the cumulative addition of methacholine to generate a second CRC.

-

Repeat steps 5-7 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This compound is a potent and selective M1/M3 muscarinic receptor antagonist. Its anticholinergic properties, characterized by high binding affinity for M1 and M3 receptors and significant functional antagonism of smooth muscle contraction, have been robustly demonstrated through in vitro pharmacological studies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of pharmacology and drug development to further investigate the therapeutic potential of this compound and similar compounds. The selectivity profile of BCQB suggests a promising avenue for the development of anticholinergic therapies with improved safety and tolerability.

References

Methodological & Application

Application Notes and Protocols for Bencycloquidium Bromide In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel quaternary ammonium salt compound that functions as a selective antagonist for M1 and M3 muscarinic acetylcholine receptors.[1][2] These receptors are pivotal in mediating parasympathetic nervous system responses, including smooth muscle contraction and glandular secretions.[3] By competitively blocking the action of acetylcholine at M3 receptors, BCQB induces smooth muscle relaxation, making it a therapeutic candidate for conditions characterized by bronchoconstriction and airway hyperresponsiveness, such as chronic obstructive pulmonary disease (COPD) and asthma.[4][5] This document provides detailed in vitro assay protocols to characterize the pharmacological profile of this compound.

Mechanism of Action

This compound is a competitive antagonist at muscarinic M1 and M3 receptors.[1][2] Its high affinity for these receptors prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction.[4] The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit.[6] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), ultimately leading to the phosphorylation of downstream targets that mediate cellular responses such as smooth muscle contraction.[6]

M3 Muscarinic Receptor Signaling Pathway

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound from receptor binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Cell Line | pKi |

| Muscarinic M3 | CHO | 8.21 |

| Muscarinic M2 | CHO | 7.21 |

| Muscarinic M1 | CHO | 7.86 |

Data from competition studies in Chinese hamster ovary (CHO) cells.[4]

Table 2: Functional Antagonist Potency of this compound

| Tissue Preparation | Agonist | pA2 |

| Guinea Pig Trachea | Methacholine | 8.85 |

| Guinea Pig Ileum | Methacholine | 8.71 |

| Guinea Pig Urinary Bladder | Methacholine | 8.57 |

| Guinea Pig Right Atrium | Methacholine | 8.19 |

pA2 values were determined from methacholine-induced contractions or bradycardia.[4]

Experimental Protocols

M3 Muscarinic Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the M3 muscarinic receptor expressed in CHO cells.

Experimental Workflow:

Caption: Workflow for the M3 Muscarinic Receptor Competitive Binding Assay.

Materials and Reagents:

-

CHO cells stably expressing the human M3 muscarinic receptor

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

-

Non-specific binding control: Atropine (1 µM)

-

This compound

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-M3 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (e.g., at its Kd concentration), and varying concentrations of this compound.

-

For total binding, add only assay buffer and [3H]-NMS.

-

For non-specific binding, add assay buffer, [3H]-NMS, and a high concentration of atropine (1 µM).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of BCQB that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Isolated Guinea Pig Trachea Functional Assay and Schild Regression Analysis

This protocol details the methodology to assess the functional antagonism of this compound on methacholine-induced contractions in isolated guinea pig trachea and to determine its pA2 value through Schild regression analysis.

Experimental Workflow:

Caption: Workflow for the Isolated Guinea Pig Trachea Functional Assay and Schild Analysis.

Materials and Reagents:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Methacholine chloride

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration:

-

Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (e.g., 1 g).

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Concentration-Response Curves:

-

After equilibration, obtain a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath.

-

Wash the tissues repeatedly until the baseline tension is restored.

-

Introduce a single, fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of this compound, obtain a second cumulative concentration-response curve for methacholine.

-

Repeat this procedure with at least three different concentrations of this compound.

-

-

Schild Regression Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 of methacholine in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[BCQB]) on the x-axis.

-

Perform a linear regression on the plotted data. The slope of the regression line should be close to 1 for a competitive antagonist.

-

The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.[7][8][9]

-

Conclusion

The in vitro assays described provide a robust framework for characterizing the pharmacological properties of this compound. The competitive binding assay allows for the precise determination of its affinity for the M3 muscarinic receptor, while the isolated tissue functional assay provides a measure of its potency as an antagonist in a physiologically relevant system. These protocols are essential for the preclinical evaluation and development of this compound as a potential therapeutic agent for respiratory diseases.

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Bencycloquidium Bromide Functional Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel selective antagonist of the M1 and M3 muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[3] The M1 receptor is primarily found in the central nervous system and exocrine glands, while the M3 receptor is located in smooth muscles, endocrine glands, and exocrine glands.[4][5] As a dual M1/M3 antagonist, BCQB holds therapeutic potential for conditions characterized by cholinergic overactivity, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][3]

These application notes provide detailed protocols for functional cell-based assays to characterize the antagonist activity of this compound on M1 and M3 muscarinic receptors. The described assays are essential for determining the potency and selectivity of BCQB and similar compounds in a physiologically relevant context.

Quantitative Data Summary

The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound for muscarinic receptor subtypes. The pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist to a receptor. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, representing the functional potency of the antagonist.[6]

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Cell Line | Radioligand | pKi |

| M1 | CHO | [3H]N-methylscopolamine | 7.86[1] |

| M2 | CHO | [3H]N-methylscopolamine | 7.21[1] |

| M3 | CHO | [3H]N-methylscopolamine | 8.21[1] |

Table 2: Functional Antagonist Potency of this compound in Tissue-Based Assays

| Tissue Preparation | Agonist | Measured Response | pA2 |

| Guinea Pig Trachea | Methacholine | Contraction | 8.85[1] |

| Guinea Pig Ileum | Methacholine | Contraction | 8.71[1] |

| Guinea Pig Urinary Bladder | Methacholine | Contraction | 8.57[1] |

| Guinea Pig Right Atrium | Methacholine | Bradycardia | 8.19[1] |

Signaling Pathways

Both M1 and M3 muscarinic receptors are coupled to the Gq family of G-proteins.[4][5] Upon activation by an agonist like acetylcholine, these receptors initiate a signaling cascade that leads to an increase in intracellular calcium concentration. This compound acts by competitively blocking the binding of agonists to these receptors, thereby inhibiting this signaling pathway.

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Determining pKi

This protocol describes a competitive binding assay to determine the affinity of this compound for M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the displacement of a radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS), by the unlabeled test compound (BCQB).

Materials:

-

CHO cells stably expressing human M1, M2, or M3 muscarinic receptors

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

[3H]N-methylscopolamine ([3H]NMS)

-

This compound

-

Atropine (for non-specific binding determination)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol:

-

Cell Culture: Culture the CHO cell lines expressing the respective muscarinic receptor subtypes in appropriate culture medium until they reach 80-90% confluency.

-

Membrane Preparation:

-

Wash the cells with PBS and harvest by scraping.

-